molecular formula C21H17N3O2S B11621693 5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Katalognummer: B11621693
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: KEGCBRLFQCHGNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of indole derivatives , which are significant heterocyclic systems found in natural products and drugs . Indoles play a crucial role in cell biology and have attracted attention due to their biological activity. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Vorbereitungsmethoden

Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the condensation of an indole derivative (such as 1-benzyl-2-methyl-1H-indole) with a thiohydantoin (2-thioxodihydropyrimidine-4,6(1H,5H)-dione) under appropriate conditions. The benzyl group provides the substituent at the 1-position of the indole ring.

Reaction Conditions::

    Condensation Reaction: The reaction typically occurs in a suitable solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate) at elevated temperatures.

    Industrial Production: Industrial-scale production may involve modifications to optimize yield and scalability.

Analyse Chemischer Reaktionen

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions at the benzyl group or other positions are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.

Major Products:: The major products depend on the specific reaction conditions and substituents. Variations in the benzyl group or other substituents lead to different derivatives.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying cellular processes and signaling pathways.

    Medicine: Investigating potential therapeutic effects (e.g., anticancer properties).

    Industry: As a precursor for drug development or materials synthesis.

Wirkmechanismus

The compound’s mechanism of action involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate its precise effects.

Eigenschaften

Molekularformel

C21H17N3O2S

Molekulargewicht

375.4 g/mol

IUPAC-Name

5-[(1-benzyl-2-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H17N3O2S/c1-13-16(11-17-19(25)22-21(27)23-20(17)26)15-9-5-6-10-18(15)24(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H2,22,23,25,26,27)

InChI-Schlüssel

KEGCBRLFQCHGNL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.